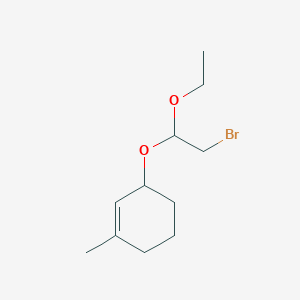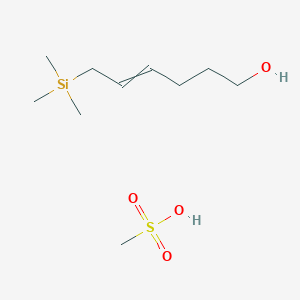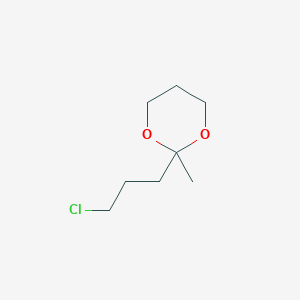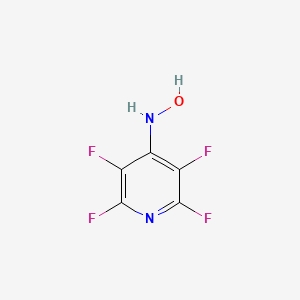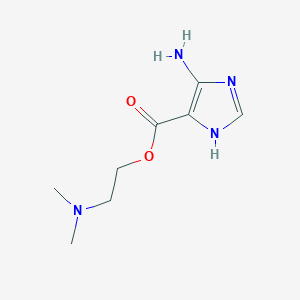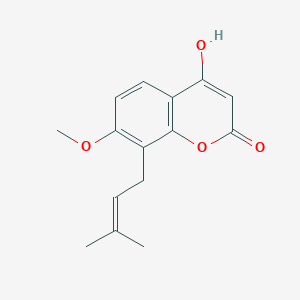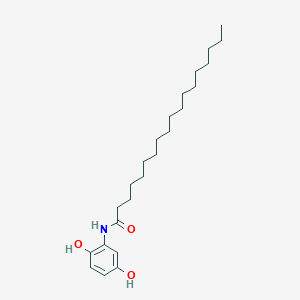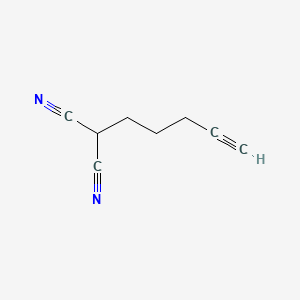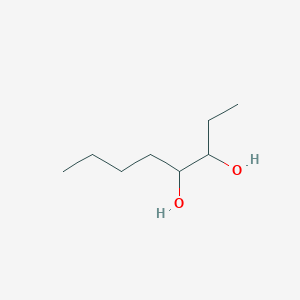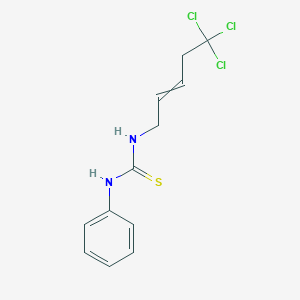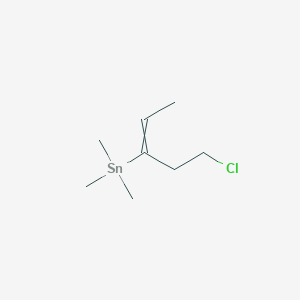
(5-Chloropent-2-en-3-yl)(trimethyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloropent-2-en-3-yl)(trimethyl)stannane: is an organotin compound characterized by the presence of a tin atom bonded to a 5-chloropent-2-en-3-yl group and three methyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloropent-2-en-3-yl)(trimethyl)stannane typically involves the reaction of 5-chloropent-2-en-3-yl halides with trimethylstannane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (5-Chloropent-2-en-3-yl)(trimethyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state organotin compounds.
Substitution: The chlorine atom in the 5-chloropent-2-en-3-yl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as sodium azide or potassium cyanide are used in substitution reactions.
Major Products Formed:
Oxidation: Organotin oxides.
Reduction: Lower oxidation state organotin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (5-Chloropent-2-en-3-yl)(trimethyl)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the synthesis of complex organotin compounds.
Biology: In biological research, organotin compounds are studied for their potential as antifungal and antibacterial agents. This compound is investigated for its bioactivity and interaction with biological molecules.
Medicine: Organotin compounds, including this compound, are explored for their potential therapeutic applications, such as anticancer agents. Their ability to interact with cellular components makes them candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of polymers and as a catalyst in various chemical reactions. Its unique properties make it valuable in material science and manufacturing processes.
Wirkmechanismus
The mechanism of action of (5-Chloropent-2-en-3-yl)(trimethyl)stannane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can form covalent bonds with biological molecules, leading to alterations in their structure and function. The pathways involved in its action include inhibition of enzyme activity and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 5-chloropent-1-en-2-yl(trimethyl)stannane
- 4-chlorobut-1-en-2-yl(trimethyl)stannane
- 6-chlorohex-1-en-2-yl(trimethyl)stannane
Comparison: (5-Chloropent-2-en-3-yl)(trimethyl)stannane is unique due to the position of the chlorine atom and the double bond in its structure. This configuration imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of the double bond in the 2-position and the chlorine atom in the 5-position makes it more reactive in certain substitution reactions compared to its analogs.
Eigenschaften
CAS-Nummer |
101849-67-6 |
|---|---|
Molekularformel |
C8H17ClSn |
Molekulargewicht |
267.38 g/mol |
IUPAC-Name |
5-chloropent-2-en-3-yl(trimethyl)stannane |
InChI |
InChI=1S/C5H8Cl.3CH3.Sn/c1-2-3-4-5-6;;;;/h2H,4-5H2,1H3;3*1H3; |
InChI-Schlüssel |
FEMFLPJRNLXCIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(CCCl)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


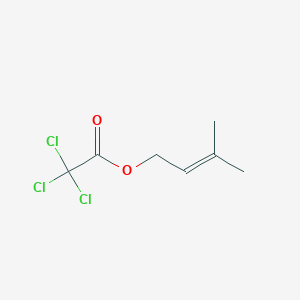
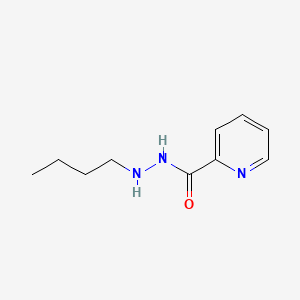
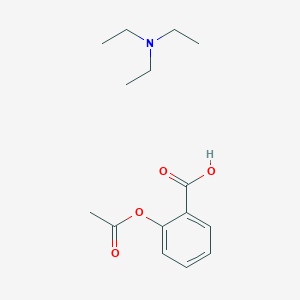
![Pyrimidine, 5-[(2-chlorophenyl)fluoro(4-fluorophenyl)methyl]-](/img/structure/B14340477.png)
